N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide
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Overview
Description
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide is a compound belonging to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Derivatives of rhodanine, a similar compound, have been known to target aldose reductase, an enzyme implicated in diabetic complications .
Mode of Action
It’s worth noting that similar compounds, such as rhodanine derivatives, have been shown to inhibit aldose reductase .
Biochemical Pathways
Given the known targets of similar compounds, it’s likely that it affects pathways related to aldose reductase and glucose metabolism .
Result of Action
Similar compounds have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid. The reaction is carried out in water, which acts as a green solvent, adhering to the principles of green chemistry . The yields from this reaction are nearly quantitative, making it an efficient method for producing the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of water as a solvent suggest that industrial-scale synthesis would focus on environmentally friendly processes. The scalability of the reaction conditions mentioned above makes it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions: N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
- 2-(5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-methylbutanoic acid
Comparison: N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide is unique due to its furan ring, which imparts distinct electronic properties and potential biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research .
Properties
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-6-4-15-8(14)10(6)9-7(12)5-2-1-3-13-5/h1-3H,4H2,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZQPRHCOZFTKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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